5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the difluoroethyl and fluoro groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The presence of bromine, fluorine, and difluoroethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide
- 5-Bromo-N-(2,2-difluoroethyl)-2-methylbenzamide
- 5-Bromo-N-(2,2-difluoroethyl)-2-methoxy-N-methylbenzenesulfonamide
Uniqueness: Compared to similar compounds, 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide is unique due to the specific arrangement of its functional groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-5-2-8(12)6(3-7(5)11)10(16)15-4-9(13)14/h2-3,9H,4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZRLZSKDWRGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)NCC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.